Ethyl 5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylate

Medicinal Chemistry Drug-likeness Physicochemical Profiling

Ethyl 5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylate (CAS 175202-73-0; molecular formula C₁₁H₁₆O₄S₃, MW 308.44 g/mol) is a trisubstituted thiophene derivative featuring a unique combination of an ethyl carboxylate ester at the 2-position, an isopropylsulfonyl group at the 4-position, and a methylsulfanyl (methylthio) group at the 5-position. The compound is catalogued within the Thermo Fisher Scientific Maybridge screening collection, a widely recognized library of over 53,000 hit-like and lead-like molecules used in high-throughput screening campaigns.

Molecular Formula C11H16O4S3
Molecular Weight 308.4 g/mol
CAS No. 175202-73-0
Cat. No. B065594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylate
CAS175202-73-0
Molecular FormulaC11H16O4S3
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(S1)SC)S(=O)(=O)C(C)C
InChIInChI=1S/C11H16O4S3/c1-5-15-10(12)8-6-9(11(16-4)17-8)18(13,14)7(2)3/h6-7H,5H2,1-4H3
InChIKeyYBIIEFZTNCMEHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylate (CAS 175202-73-0): A Thiophene Building Block with Dual Sulfur Functionality for Medicinal Chemistry and Screening Libraries


Ethyl 5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylate (CAS 175202-73-0; molecular formula C₁₁H₁₆O₄S₃, MW 308.44 g/mol) is a trisubstituted thiophene derivative featuring a unique combination of an ethyl carboxylate ester at the 2-position, an isopropylsulfonyl group at the 4-position, and a methylsulfanyl (methylthio) group at the 5-position . The compound is catalogued within the Thermo Fisher Scientific Maybridge screening collection, a widely recognized library of over 53,000 hit-like and lead-like molecules used in high-throughput screening campaigns [1]. Its calculated physicochemical properties include a topological polar surface area (TPSA) of 122.36 Ų and a predicted LogP of 3.91, consistent with lead-like chemical space . The compound is commercially available from multiple vendors at purities of 96% or higher for research use .

Why Ethyl 5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylate Cannot Be Replaced by Common Thiophene Analogs


Generic thiophene-2-carboxylate esters and simpler sulfone-substituted thiophenes cannot replicate the specific substitution pattern and resulting physicochemical profile of this compound. The 3-amino analogs (e.g., CAS 175202-72-9) introduce a hydrogen bond donor (HBD) at position 3, fundamentally altering the HBD count from 0 to 1 and increasing molecular weight to 323.45 g/mol, which shifts permeability and metabolic susceptibility profiles . The 3-chloro and 3-iodo analogs (CAS 175202-23-0, 175202-14-9) introduce halogen atoms that change reactivity and electronic properties. The free carboxylic acid analogs lack the ester prodrug or derivatization handle that makes the ethyl ester suitable for further synthetic elaboration. In screening library contexts, the absence of the 3-amino group in the target compound eliminates a potential source of assay interference (e.g., redox cycling or non-specific binding associated with aniline-like motifs) while retaining the metabolically stable sulfone and thioether functionalities [1].

Quantitative Differentiation Evidence for Ethyl 5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylate Against Structural Analogs


Hydrogen Bond Donor Count: Zero HBD Differentiates Target Compound from 3-Amino Analogs

The target compound (CAS 175202-73-0) possesses zero hydrogen bond donors (HBD = 0), whereas its closest 3-amino analog (CAS 175202-72-9, ethyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate) possesses one HBD from the primary amine at position 3 . This difference is critical because HBD count is a key parameter in Lipinski's Rule of Five and influences membrane permeability, with each additional HBD generally reducing passive permeability by approximately 0.5–1.0 log unit in Caco-2 models [1]. The absence of the amino group also eliminates the potential for Phase II metabolism via N-acetylation or glucuronidation.

Medicinal Chemistry Drug-likeness Physicochemical Profiling

LogP and PSA Profile: Balanced Lipophilicity vs. 3-Amino and 3-Chloro Analogs

The target compound has a calculated LogP of 3.91 and PSA of 122.36 Ų . While direct experimental LogP values are unavailable for most analogs in this series, the 3-amino analog (CAS 175202-72-9) is expected to have a lower LogP (approximately 2.5–3.0 based on the amino substituent's π contribution of approximately −1.0 to −1.5 relative to hydrogen) and a higher PSA due to the additional nitrogen [1]. The 3-chloro analog (CAS 175202-23-0) would have a higher LogP due to chlorine's positive π contribution (+0.71) but also a free carboxylic acid that introduces additional HBD capacity. The target compound thus occupies a distinct region of lipophilicity–polarity space compared to its closest analogs.

ADME Prediction Lipophilicity Lead Optimization

Building Block Utility: Ester Handle Enables Derivatization Unavailable with Free Acid Analogs

The target compound incorporates an ethyl ester at the 2-position, which serves as a versatile synthetic handle for further derivatization via hydrolysis, transesterification, aminolysis, or reduction. In contrast, the free carboxylic acid analogs (CAS 175202-08-1, 175202-23-0, 175202-14-9) require activation (e.g., conversion to acid chloride or use of coupling reagents) prior to derivatization, adding synthetic steps and potentially introducing racemization or side reactions . The absence of the 3-amino group in the target compound further simplifies reaction planning by eliminating the need for protecting group strategies at position 3 during ester transformations. The compound is catalogued within the Maybridge Hit-to-Lead Building Blocks collection, indicating its designed utility for parallel synthesis and library generation [1].

Synthetic Chemistry Building Blocks Library Synthesis

Screening Collection Provenance: Maybridge Quality Standards vs. Uncharacterized Vendor Stocks

The target compound is included in the Thermo Fisher Scientific Maybridge screening collection, a library of over 53,000 compounds that undergoes specific exclusion criteria designed to reduce false positives and eliminate reactive chemical moieties (e.g., alkyl halides, acid anhydrides, polyfluorinated aromatics) [1]. The Maybridge collection is also filtered for drug-like and lead-like properties, with compounds generally demonstrating favorable ADME profiles suitable for progression beyond primary screening [2]. In contrast, the same or similar compounds sourced from non-Maybridge vendors may lack this level of curated quality control, potentially introducing unidentified impurities or reactive species that generate assay artifacts. The Maybridge provenance also ensures batch-to-batch consistency and availability of analytical certificates.

High-Throughput Screening Quality Control Compound Libraries

Molecular Weight Advantage: Target Compound is 15 g/mol Lighter than 3-Amino Analog

The target compound has a molecular weight of 308.44 g/mol, which is 15.01 g/mol (approximately 4.6%) lower than the 3-amino analog CAS 175202-72-9 (MW 323.45 g/mol) [1]. In fragment-based drug discovery and lead optimization contexts, lower molecular weight is advantageous because it provides greater room for subsequent optimization without exceeding the commonly applied MW < 500 threshold for oral drug-likeness [2]. The target compound also falls within the preferred lead-like range (MW 250–350) more comfortably than the amino analog.

Fragment-Based Drug Discovery Lead-Likeness Molecular Weight

Recommended Procurement and Research Application Scenarios for Ethyl 5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylate


High-Throughput Screening Campaigns Requiring Curated, False-Positive-Reduced Compound Libraries

Procure the Maybridge-sourced compound for inclusion in diversity-oriented screening libraries where false-positive reduction is a priority. The Maybridge exclusion criteria filter out reactive chemical moieties that commonly generate assay interference (e.g., redox cyclers, Michael acceptors, alkylating agents), and the compound's zero HBD, balanced LogP (3.91), and moderate PSA (122.36 Ų) place it within lead-like chemical space suitable for primary HTS . The 96% minimum purity ensures that observed screening hits are attributable to the intended compound rather than impurities. This scenario is particularly relevant for academic screening centers and biotech hit identification groups that prioritize hit quality over library size.

Parallel Library Synthesis for SAR Exploration Around the Thiophene Core

Utilize the target compound as a core scaffold for amide library generation via direct aminolysis of the ethyl ester at the 2-position. Unlike the free carboxylic acid analogs (CAS 175202-08-1, 175202-23-0, 175202-14-9) that require activation prior to coupling, the ethyl ester can be directly converted to amides under mild conditions with appropriate catalysts or via ester-amide exchange . The absence of the 3-amino group eliminates the need for N-protection strategies during library synthesis, reducing the synthetic sequence by at least 1–2 steps per compound and improving overall library yield and purity. This scenario is most appropriate for medicinal chemistry teams conducting lead optimization where synthetic efficiency directly impacts SAR cycle time.

CNS or Intracellular Target Screening Where Low HBD Count is Prioritized

Deploy the target compound in screening cascades targeting CNS or intracellular protein targets where passive membrane permeability is critical. With HBD = 0, the compound avoids the permeability penalty associated with the 3-amino analogs (HBD = 1 or 2), which is estimated to reduce passive permeability by approximately 0.5–1.0 log unit per additional HBD . While the TPSA of 122.36 Ų exceeds the ideal CNS range (<70–90 Ų), the zero HBD profile partially compensates by reducing the desolvation penalty during membrane crossing. This scenario is suitable for neuroscience and oncology programs where intracellular target engagement is a prerequisite for activity.

Fragment-Based Drug Discovery Using Lead-Like Molecular Weight Starting Points

Include the target compound (MW 308.44 g/mol) in fragment or lead-like libraries where molecular weight efficiency is a key selection criterion. At 308 g/mol, the compound provides a 15 g/mol advantage over the 3-amino analog (MW 323.45 g/mol) and a 98 g/mol advantage over the 3-iodo analog (MW 406.28 g/mol), translating to greater optimization headroom before exceeding the MW < 500 drug-likeness threshold . The compound's ZINC database inclusion (ZINC00126046) also facilitates computational pre-screening and docking studies prior to physical procurement, enabling cost-efficient virtual hit identification .

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